molecular formula C9H14N2O B1223183 2-Isobutyl-3-methoxypyrazine CAS No. 24683-00-9

2-Isobutyl-3-methoxypyrazine

Cat. No. B1223183
CAS RN: 24683-00-9
M. Wt: 166.22 g/mol
InChI Key: UXFSPRAGHGMRSQ-UHFFFAOYSA-N
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Description

2-Isobutyl-3-methoxypyrazine is a volatile aroma compound with a characteristic odor. It is one of the main constituents of bell peppers and is utilized commercially as a flavoring agent . It is also found in fresh jalapeno peppers and baked potato .


Synthesis Analysis

Alkyl pyrazines, such as 2-Isobutyl-3-methoxypyrazine, can be synthesized by chemical methods or by certain microorganisms . An example that has been studied over decades is 3-isobutyl-2-methoxypyrazine, a characteristic odor in grapes, which is biosynthesized by the plant from leucine and glycine or leucinamide and glyoxal .


Molecular Structure Analysis

The molecular structure of 2-Isobutyl-3-methoxypyrazine can be viewed using Java or Javascript .


Chemical Reactions Analysis

Under conditions of an oxidant injection volume of 5 mg L -1 and UV dose of 1000 mJ cm -2, the degradation rate of the target compounds in the UV/H 2 O 2 process exceeded that of the UV/Cl 2 process .


Physical And Chemical Properties Analysis

2-Isobutyl-3-methoxypyrazine is a volatile compound that forms explosive mixtures with air on intense heating . It is also known to be a potent bell-pepper odourant .

Safety And Hazards

2-Isobutyl-3-methoxypyrazine causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

properties

IUPAC Name

2-methoxy-3-(2-methylpropyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)6-8-9(12-3)11-5-4-10-8/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFSPRAGHGMRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051907
Record name 2-Isobutyl-3-methoxypyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a green bell pepper, green pea odour
Record name 2-Isobutyl-3-methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol)
Record name 2-Isobutyl-3-methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.983-1.003
Record name 2-Isobutyl-3-methoxypyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/823/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Isobutyl-3-methoxypyrazine

CAS RN

24683-00-9
Record name 2-Isobutyl-3-methoxypyrazine
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Record name 2-Isobutyl-3-methoxypyrazine
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Record name 2-Isobutyl-3-methoxypyrazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04512
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Record name Pyrazine, 2-methoxy-3-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Isobutyl-3-methoxypyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9051907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-isobutyl-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.169
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ISOBUTYL-3-METHOXYPYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S327O0T12O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Methoxy-3-(2-methylpropyl)pyrazine
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of IBMP is C9H14N2O, and its molecular weight is 166.22 g/mol.

A: While the provided research papers do not delve deeply into spectroscopic details, they rely heavily on Gas Chromatography-Mass Spectrometry (GC-MS) for IBMP identification and quantification. [, , , ]

ANone: IBMP is a natural constituent of various plants, including:

  • Green Bell Peppers: IBMP is a key aroma compound in green bell peppers, contributing significantly to their characteristic odor. []
  • Potatoes: IBMP has been identified as a volatile flavor component in baked potatoes, with its levels varying among cultivars and storage times. []
  • Peanuts: IBMP is present in roasted peanuts, contributing to their earthy aroma profile. []
  • Wine: IBMP is found in certain wines, like Sauvignon Blanc, where it contributes to herbaceous aromas. [, ]
  • Coffee: IBMP has been identified in coffee, particularly in relation to the potato taste defect, where its presence indicates an undesirable off-flavor. []
  • Other Plants: IBMP has also been found in burdocks, wild ginger, and ginseng root, among others. [, , ]

ANone: Yes, IBMP has been identified as a:

  • Pheromone: In the leaf beetle Labidostomis lusitanica, IBMP acts as a male-released aggregative cue, attracting both males and females. []
  • Kairomone: IBMP serves as a potent attractant for certain florivorous scarab beetles (Melolonthidae, Cyclocephalini) that feed on Neotropical palms. []

A: IBMP has a very low odor threshold in humans, meaning it can be detected at extremely low concentrations. It is generally perceived as having an earthy, green, or bell pepper-like aroma. [, , ]

ANone: Yes, IBMP can be responsible for off-flavors in certain food products.

  • Potato Taste Defect in Coffee: In East African Arabica coffee, IBMP is one of the key compounds associated with the potato taste defect, negatively impacting its flavor profile. []
  • Off-Odor in Burdocks: IBMP contributes to the undesirable earthy and musty odor of burdocks. []

ANone: Research suggests that IBMP interacts with Odorant-Binding Proteins (OBPs).

  • OBPs in Cows: Studies have identified specific OBPs in cow nasal tissue that exhibit high binding affinity for IBMP. [, ]
  • OBPs in Rats: Research has shown that a specific rat OBP subtype (OBP1) selectively binds to IBMP, while another subtype (OBP2) does not. []
  • OBPs in Insects: In honeybees, the GOBP (general odorant-binding protein) ASP2 has demonstrated the ability to bind IBMP, showcasing its role in insect olfaction. []
  • OBPs in Silk Moths: Studies using a graphene biosensor have shown that the silk moth pheromone-binding protein (BmorPBP1) can detect IBMP, though with lower affinity compared to the moth's pheromones. []

ANone:

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique is widely used to extract volatile compounds, including IBMP, from various matrices, such as food, water, and insect secretions. [, , , , ]
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary analytical tool used to separate, identify, and quantify IBMP in complex mixtures. [, , , ]
  • Gas Chromatography-Olfactometry (GC-O): GC-O is employed to identify and characterize the odor properties of IBMP. [, ]

ANone: Current research interests include:

  • Understanding the mechanisms of IBMP perception in insects and mammals. [, , , , ]
  • Developing strategies to mitigate IBMP-related off-flavors in food and beverages. []
  • Exploring the potential use of IBMP as an attractant in insect pest management programs. []

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